Cas no 1393573-87-9 (4-Chloro-6-(chloromethyl)pyridin-3-OL)

4-Chloro-6-(chloromethyl)pyridin-3-OL 化学的及び物理的性質
名前と識別子
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- AB84011
- 4-Chloro-2-chloromethyl-5-hydroxypyridine
- 4-CHLORO-6-(CHLOROMETHYL)PYRIDIN-3-OL
- 4-Chloro-6-(chloromethyl)pyridin-3-OL
-
- インチ: 1S/C6H5Cl2NO/c7-2-4-1-5(8)6(10)3-9-4/h1,3,10H,2H2
- InChIKey: ZCKIVTOQKMYYJN-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=C(CCl)C=1)O
計算された属性
- せいみつぶんしりょう: 176.9748192 g/mol
- どういたいしつりょう: 176.9748192 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 178.01
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-Chloro-6-(chloromethyl)pyridin-3-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007420-500mg |
4-Chloro-2-chloromethyl-5-hydroxypyridine |
1393573-87-9 | 97% | 500mg |
$1,019.20 | 2022-04-02 | |
Alichem | A024007420-250mg |
4-Chloro-2-chloromethyl-5-hydroxypyridine |
1393573-87-9 | 97% | 250mg |
$652.80 | 2022-04-02 | |
Alichem | A024007420-1g |
4-Chloro-2-chloromethyl-5-hydroxypyridine |
1393573-87-9 | 97% | 1g |
$1,747.20 | 2022-04-02 |
4-Chloro-6-(chloromethyl)pyridin-3-OL 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
4-Chloro-6-(chloromethyl)pyridin-3-OLに関する追加情報
4-Chloro-6-(chloromethyl)pyridin-3-Ol: A Comprehensive Overview
The compound 4-Chloro-6-(chloromethyl)pyridin-3-Ol (CAS No. 1393573-87-9) is a chemically synthesized organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile properties and potential uses in fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 4-Chloro-6-(chloromethyl)pyridin-3-Ol consists of a pyridine ring with substituents at positions 3, 4, and 6. Specifically, the 4-position bears a chlorine atom, the 6-position is substituted with a chloromethyl group (-CH2Cl), and the 3-position contains a hydroxyl group (-OH). This combination of functional groups imparts unique chemical reactivity and physical properties to the compound.
Recent studies have highlighted the potential of 4-Chloro-6-(chloromethyl)pyridin-3-Ol in the development of novel agrochemicals. Researchers have explored its role as a precursor for synthesizing herbicides and fungicides, leveraging its ability to interact with specific biochemical pathways in plants and microorganisms. For instance, a study published in the *Journal of Agricultural and Food Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in fungal growth.
In the pharmaceutical sector, 4-Chloro-6-(chloromethyl)pyridin-3-Ol has been investigated for its potential as an intermediate in drug synthesis. Its ability to undergo various substitution and oxidation reactions makes it a valuable building block for constructing complex molecular architectures. A research team from the University of California reported successful synthesis of a derivative that shows promise as an anti-inflammatory agent, highlighting its versatility in medicinal chemistry.
The synthesis of 4-Chloro-6-(chloromethyl)pyridin-3-Ol typically involves multi-step organic reactions, including nucleophilic substitution and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound.
From a physical property standpoint, 4-Chloro-6-(chloromethyl)pyridin-3-Ol is characterized by its high melting point (approximately 185°C) and moderate solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations under different reaction conditions.
In terms of safety considerations, handling 4-Chloro-6-(chloromethyl)pyridin-3-Ol requires adherence to standard laboratory protocols due to its potential to cause skin irritation and respiratory discomfort. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation.
Looking ahead, ongoing research into 4-Chloro-6-(chloromethyl)pyridin-3-Ol is expected to uncover new applications across diverse industries. Its role as a versatile intermediate in organic synthesis positions it as a key compound for future innovations in chemistry and related fields.
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